molecular formula C16H18N6O2 B2981354 (E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 374920-67-9

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2981354
CAS RN: 374920-67-9
M. Wt: 326.36
InChI Key: KYKGTUNDOOMUJF-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BHED, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BHED has shown to be effective in inhibiting the activity of a protein called SIRT2, which plays a critical role in a variety of cellular processes. In

Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, derivatives similar to the compound , have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. Potent dual‐target‐directed A1/A2A adenosine receptor antagonists were identified among these derivatives, highlighting their relevance in symptomatic as well as disease‐modifying treatment of neurodegenerative diseases. These compounds demonstrate advantages over single‐target therapeutics, offering a promising approach for more effective treatments (Brunschweiger et al., 2014).

Psychotropic Potential

Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has revealed potential psychotropic activity. Selected derivatives exhibited antidepressant-like and anxiolytic-like effects in mice models, underscoring the therapeutic potential of such compounds in addressing mental health disorders. The modification of substituents in purine-2,6-dione derivatives opens possibilities for designing new serotonin receptor ligands with significant psychotropic effects (Chłoń-Rzepa et al., 2013).

Anticancer Activities

Synthesized derivatives of purine, including those akin to the specified compound, have been evaluated for their anticancer properties. Studies have demonstrated the potential of certain derivatives to act against various cancer cell lines, indicating their utility in developing new anticancer agents. These findings highlight the importance of purine derivatives in medicinal chemistry for cancer treatment (Deady et al., 2003).

Anti-HIV and Antimicrobial Effects

Investigations into novel substituted purine derivatives have shown promising in vitro anti-HIV-1 and antimicrobial activities. This research emphasizes the potential of purine-based compounds in developing treatments for infectious diseases, including HIV and bacterial infections. The efficacy of these compounds against various pathogens suggests their significant role in addressing global health challenges (Rida et al., 2007).

properties

IUPAC Name

8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2/c1-4-22-12-13(20(2)16(24)21(3)14(12)23)18-15(22)19-17-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKGTUNDOOMUJF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

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